molecular formula C14H10O4 B146846 Diphenic acid CAS No. 482-05-3

Diphenic acid

Cat. No. B146846
Key on ui cas rn: 482-05-3
M. Wt: 242.23 g/mol
InChI Key: GWZCCUDJHOGOSO-UHFFFAOYSA-N
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Patent
US05240939

Procedure details

Diphenic anhydride (10 g, 0.045 mol) was dissolved in 30 ml of methanol and refluxed overnight. Removal of the solvent and drying the product under vacuum afforded 11.8 g of diphenic acid momo-methyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]12[C:8]3=[CH:9][CH:10]=[CH:11][CH:12]=[C:7]3[C:6](=[O:13])[O:5][C:3](=[O:4])[C:2]1=[CH:14][CH:15]=[CH:16][CH:17]=2.C[OH:19]>>[C:1]1([C:8]2[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6]([OH:5])=[O:13])[C:2](=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:3]([OH:19])=[O:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C=12C(C(=O)OC(C=3C2=CC=CC3)=O)=CC=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
drying the product under vacuum

Outcomes

Product
Name
Type
product
Smiles
C=1(C(C(=O)O)=CC=CC1)C=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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